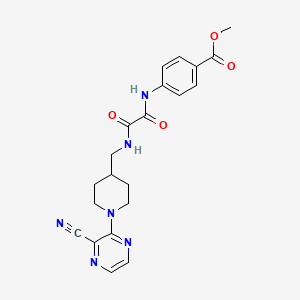
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound . It has the empirical formula C17H14N2O2 and a molecular weight of 278.31 . The compound is solid in form .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid, often involves the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines . Other methods include the reaction of 1,3-diols with arylhydrazines .Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid can be represented by the SMILES stringOC(=O)c1cc(nn1Cc2ccccc2)-c3ccccc3 . The InChI representation is 1S/C17H14N2O2/c20-17(21)16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) . Physical And Chemical Properties Analysis
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a solid compound . It does not have a documented flash point .Wissenschaftliche Forschungsanwendungen
Potential for Nonlinear Optical (NLO) Materials
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives have been investigated for their potential in nonlinear optical (NLO) applications. A study synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and found that certain derivatives exhibited significant nonlinear optical properties, indicating their potential use in optical limiting applications (Chandrakantha et al., 2013).
Chemical Synthesis and Functionalization
Research has focused on the synthesis and functionalization of various derivatives of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. For example, the reaction of its acid chloride with various aminophenols led to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (Yıldırım & Kandemirli, 2006). Another study explored the functionalization reactions with 2,3-diaminopyridine, leading to the formation of various carboxamide derivatives (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Novel Derivatives
Efforts have been made to synthesize new derivatives of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. For instance, research has led to the creation of compounds by reacting with β-diketones, β-ketoesters, and other reagents, expanding the range of potential applications of this compound (Kasımoğulları et al., 2010).
Structural and Medium Effects Studies
Studies have also been conducted to understand the effects of structure and medium on the properties of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives. For example, the ionization constants of some derivatives were determined in various ethanol-water mixtures, shedding light on the influence of solvent and structure on their acidity (Alkan et al., 2009).
Crystal Structure Analysis
Crystallographic studies have been conducted to determine the structural details of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylate derivatives. These studies provide insights into the molecular configuration and potential intermolecular interactions, which are critical for understanding their chemical behavior and potential applications (Lian et al., 2011).
Corrosion Inhibition
Some studies have evaluated derivatives of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid as corrosion inhibitors for steel in acidic environments. These findings suggest potential industrial applications in protecting metals from corrosion (Herrag et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-benzyl-5-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKZEKMUTJMNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)

![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)
![2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2842731.png)

![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)

![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)



![N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2842747.png)